molecular formula C24H26N2O5 B14969378 methyl 1-(2-{[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate

methyl 1-(2-{[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate

Cat. No.: B14969378
M. Wt: 422.5 g/mol
InChI Key: LGYDRGKVGGKPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 1-({[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, in particular, is of interest due to its unique structure, which combines the indole moiety with a benzodioxepin ring, potentially leading to diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-({[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the indole and benzodioxepin intermediates. The Fischer indole synthesis is a common method used to prepare indole derivatives, involving the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The benzodioxepin ring can be synthesized through the cyclization of appropriate precursors, such as the condensation of catechol with epichlorohydrin .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing the number of steps, and employing readily available reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 1-({[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-diones, while reduction of the carbonyl groups can produce the corresponding alcohols .

Mechanism of Action

The mechanism of action of METHYL 1-({[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting antidepressant effects . The benzodioxepin ring may contribute to the compound’s ability to interact with β-adrenergic receptors, potentially leading to bronchodilator activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 1-({[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE is unique due to its combination of the indole and benzodioxepin moieties, which may result in a synergistic effect on its biological activities. This dual functionality can enhance its potential as a therapeutic agent and broaden its range of applications in scientific research .

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

methyl 1-[2-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propylamino]-2-oxoethyl]indole-3-carboxylate

InChI

InChI=1S/C24H26N2O5/c1-3-19(16-9-10-21-22(13-16)31-12-6-11-30-21)25-23(27)15-26-14-18(24(28)29-2)17-7-4-5-8-20(17)26/h4-5,7-10,13-14,19H,3,6,11-12,15H2,1-2H3,(H,25,27)

InChI Key

LGYDRGKVGGKPRD-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CN3C=C(C4=CC=CC=C43)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.